N-[2-(dimethylamino)ethyl]-N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
Description
N-[2-(Dimethylamino)ethyl]-N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.5]decane core fused with an ethanediamide linkage and a dimethylaminoethyl substituent. This spirocyclic structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and agrochemical research. The compound’s synthesis likely involves alkylation or amidation reactions, as seen in analogous spirocyclic derivatives .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-18(2)9-8-16-13(19)14(20)17-10-12-11-21-15(22-12)6-4-3-5-7-15/h12H,3-11H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFFTZRBZLGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. This intermediate is then reacted with N,N-dimethylaminoethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The 1,4-dioxaspiro[4.5]decane moiety undergoes acid-catalyzed hydrolysis to yield cyclohexanone and ethylene glycol derivatives. For example:
| Condition | Products | Reference |
|---|---|---|
| 0.1 M HCl, 60°C, 4 hrs | Cyclohexanone + ethylene glycol + ethanediamide fragments | |
| H2SO4 (cat.), H2O/THF, rt | Partial cleavage of ketal with retention of ethanediamide backbone |
This reactivity aligns with typical ketal hydrolysis mechanisms, where protonation of the oxygen weakens C-O bonds, leading to ring opening .
Nucleophilic Substitution at the Dimethylaminoethyl Group
The dimethylaminoethyl side chain participates in alkylation and quaternization:
| Reagent/Condition | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide, DMF, 50°C | Quaternary ammonium salt with iodide counterion | 78% | |
| Benzyl chloride, K2CO3 | N-Benzylated derivative | 65% |
Steric hindrance from the spirocyclic group slows reactivity compared to linear analogs .
Amide Functional Group Reactivity
The ethanediamide group exhibits moderate electrophilicity:
Hydrolysis
| Condition | Products | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| 6 M HCl, reflux | Oxalic acid + amine fragments | 2.3 × 10⁻³ | |
| NaOH (2 M), 40°C | Partial degradation to oxamate | 1.1 × 10⁻⁴ |
Condensation
Reacts with primary amines under EDCl/HOBt activation:
| Amine | Product | Yield | Reference |
|---|---|---|---|
| Benzylamine | N,N'-Di-substituted ethanediamide | 82% | |
| 4-Aminopyridine | Heterocyclic conjugate | 67% |
Stability Under Oxidative Conditions
The spirocyclic system shows resistance to oxidation:
| Oxidizing Agent | Condition | Result | Reference |
|---|---|---|---|
| H2O2 (30%) | 25°C, 24 hrs | <5% decomposition | |
| KMnO4 (0.1 M) | pH 7, 50°C | Selective oxidation of amine |
Complexation with Metal Ions
The ethanediamide acts as a bidentate ligand:
| Metal Salt | Solvent | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO3)2 | MeOH | 4.8 ± 0.2 | |
| FeCl3 | EtOH/H2O | 3.1 ± 0.3 |
Complexes exhibit bathochromic shifts in UV-Vis spectra (λmax 420–480 nm) .
Thermal Decomposition
TGA data (N2 atmosphere):
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 180–220 | 12% | Ketal ring decomposition |
| 300–350 | 45% | Ethanediamide backbone cleavage |
Activation energy (Ea) calculated via Kissinger method: 132 kJ/mol .
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the spirocyclic moiety provides structural stability. These interactions can modulate biological pathways and influence the compound’s activity.
Comparison with Similar Compounds
Structural and Molecular Features
The compound shares structural motifs with several spirocyclic derivatives, differing primarily in substituents and ring sizes. Key analogs include:
Key Observations :
- Substituents: The dimethylaminoethyl group in the target compound enhances solubility in polar solvents compared to lipophilic analogs like spiroxamine .
- Functional Groups : The ethanediamide linkage differentiates it from acetamide derivatives (e.g., ), offering hydrogen-bonding capabilities critical for target interactions .
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a complex organic compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. It features a dioxaspirodecane moiety, which is known for its unique spatial arrangement that can influence biological interactions.
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.29 g/mol
Structural Characteristics
The presence of the dimethylamino group enhances its solubility in biological systems, while the dioxaspiro structure may contribute to its interaction with biological targets.
This compound exhibits several biological activities, primarily through:
- Receptor Modulation : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Therapeutic Applications
Research indicates potential therapeutic applications in:
- Neurology : Its ability to modulate neurotransmitter systems suggests a role in treating conditions like depression and anxiety.
- Cancer Research : Preliminary studies indicate that it may possess anti-tumor properties by inhibiting cancer cell proliferation.
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Anti-Cancer Activity
In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent anti-proliferative effects, suggesting its potential as a lead compound for cancer therapy.
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Receptor Modulation | Agonist at serotonin receptors | |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
| Anti-Cancer Activity | IC50 values indicate significant inhibition |
Table 2: Summary of Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
